methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate
CAS No.:
Cat. No.: VC15877143
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
| Standard InChI | InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1 |
| Standard InChI Key | UXDOSHAYWISNPJ-QMMMGPOBSA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N |
| Canonical SMILES | COC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl (S)-3-amino-3-(benzo[d] dioxol-5-yl)propanoate (CAS: 181517-86-2) features a stereogenic center at the C3 position, conferring (S)-configuration . The benzo[d] dioxole group, a bicyclic ether system, contributes to its lipophilicity and potential blood-brain barrier permeability. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.22 g/mol | |
| IUPAC Name | methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
| SMILES | COC(=O)CC@@HN |
The (S)-enantiomer's configuration is critical for potential biological activity, as evidenced by structure-activity relationships in analogous compounds.
Physicochemical Characteristics
While comprehensive solubility data remain unpublished, the compound demonstrates stability in anhydrous conditions and moderate polarity suitable for organic solvent systems . Its benzo[d] dioxole moiety enhances π-π stacking capabilities, a property leveraged in chromatographic purification.
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically begins with catechol, proceeding through multi-step functionalization:
-
Benzodioxole Formation: Catechol undergoes alkylation to generate the benzo[d] dioxole core.
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Chiral Center Introduction: Asymmetric synthesis techniques, potentially employing Evans auxiliaries or enzymatic resolution, establish the (S)-configuration.
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Propanoate Esterification: Carboxylic acid intermediates are methylated using diazomethane or methanol under acidic conditions .
A representative batch (CAS: 223697-48-1) of its hydrochloride salt reported 89.8% yield after recrystallization, highlighting process efficiency .
Process Optimization
Key challenges include preserving enantiomeric purity during scale-up. Industrial protocols employ inert atmospheres (N₂/Ar) to prevent racemization . Reaction monitoring via HPLC with chiral stationary phases ensures >98% enantiomeric excess in final products .
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